![molecular formula C21H20N4 B2910706 N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850720-79-5](/img/structure/B2910706.png)

N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

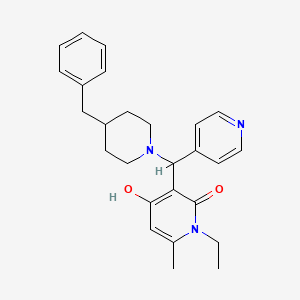

“N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a type of diazine alkaloids, which are widespread two-nitrogen containing compounds in nature . They are reported to exhibit a wide range of pharmacological applications .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various synthetic approaches . These methods focus on preparing pharmacologically active decorated diazines with special care on pyrimidines . The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents are intensively explored .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present in the molecule . The reactions involve various synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The pyrimidine derivatives, including the compound , have been extensively studied for their anticancer properties. They are known to modulate various forms of cancer, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . The compound’s ability to inhibit key pathways such as the WNT/β-catenin pathway, which is crucial in cellular functions and cancer development, makes it a promising candidate for cancer therapy .

Antimicrobial and Antifungal Activities

Pyrimidine derivatives exhibit significant antimicrobial and antifungal activities. This makes them valuable in the development of new treatments for infections where resistance to current drugs is a growing concern .

Antiparasitic and Antimalarial Effects

The structural diversity of pyrimidine derivatives allows them to be effective against a variety of parasitic infections, including malaria. Their antiplasmodial activity is particularly noteworthy, offering potential for new antimalarial drugs .

Anti-Inflammatory and Analgesic Properties

These compounds have shown potential in treating inflammation and pain, which are symptoms common to many diseases. Their analgesic properties could lead to the development of new pain management medications .

Cardiovascular and Antihypertensive Uses

Pyrimidine derivatives can act as cardiovascular agents, offering therapeutic benefits for heart disease. Their antihypertensive effects are also significant, which could help in managing high blood pressure .

Antidiabetic Applications

The compound’s role as DPP-IV inhibitors and its impact on the adenosine A2a receptor suggest potential applications in treating diabetes. This could lead to new approaches in managing blood sugar levels .

Zukünftige Richtungen

The future directions in the research of pyrazolo[1,5-a]pyrimidines involve the development of novel synthetic methodologies and the exploration of their pharmacological applications . There is a growing interest in the development of new therapies using pyrazolo[1,5-a]pyrimidines due to their versatile biological activities .

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle. CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, thereby halting the progression of the cell cycle and preventing the proliferation of cancer cells .

Biochemical Pathways

This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Result of Action

Similar compounds have been shown to inhibit the growth of various cell lines, indicating potential anticancer activity .

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-14-9-15(2)11-18(10-14)24-20-12-16(3)23-21-19(13-22-25(20)21)17-7-5-4-6-8-17/h4-13,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISZXSNPQMKXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2910623.png)

![N-[3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-ynamide](/img/structure/B2910628.png)

![8-{4-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2910630.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B2910631.png)

![9-[(2-Methylpropan-2-yl)oxycarbonyl]dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2910634.png)

![1-ethyl-5-{[isopropyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2910640.png)

![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2910643.png)

![2-ethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2910645.png)